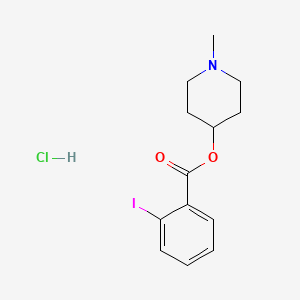![molecular formula C19H21ClN2O3 B4060853 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4060853.png)
2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
Descripción general
Descripción
2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, commonly known as MORPH, is a chemical compound that has been widely used in scientific research. It belongs to the class of selective and potent inhibitors of protein kinase C (PKC), which is a family of enzymes that play a crucial role in regulating cellular functions, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
MORPH selectively inhibits the activity of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide by binding to the catalytic domain of the enzyme. 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide plays a crucial role in regulating cellular functions by phosphorylating target proteins, and its dysregulation has been implicated in various diseases, including cancer and neurological disorders. By inhibiting 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide activity, MORPH can modulate cellular signaling pathways and exert therapeutic effects.
Biochemical and Physiological Effects:
MORPH has been shown to have a range of biochemical and physiological effects. It can inhibit cell proliferation, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation and apoptosis. MORPH has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MORPH has several advantages for use in lab experiments. It is a potent and selective inhibitor of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, which allows for precise modulation of cellular signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, MORPH has some limitations, including its potential toxicity and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on MORPH. One area of interest is the development of more potent and selective 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide inhibitors that can be used in cancer therapy. Another area of interest is the investigation of the role of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in neurological disorders and the potential therapeutic applications of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide inhibitors in these diseases. Additionally, the development of new methods for delivering 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide inhibitors to specific tissues or cells could enhance their therapeutic potential.
Aplicaciones Científicas De Investigación
MORPH has been extensively used in scientific research to study the role of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential applications in cancer therapy. MORPH has also been used to study the role of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in neuronal function and has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-17-3-1-2-4-18(17)25-14-19(23)21-16-7-5-15(6-8-16)13-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHMSVQSTLQNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethyl-4-{5-[(2-naphthyloxy)methyl]-2-furoyl}morpholine](/img/structure/B4060775.png)
![ethyl 2-({[(3,4-difluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4060779.png)
![2-chlorophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4060795.png)
![3-isobutyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B4060805.png)
![4-biphenylyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4060811.png)
![2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4060820.png)
![methyl 3-(4-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4060824.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B4060826.png)
![N-methyl-N-{[5-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)-2-furyl]methyl}methanesulfonamide](/img/structure/B4060838.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4060842.png)

![N-(3,4-difluorophenyl)-1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinamine](/img/structure/B4060871.png)
![(1-ethylpropyl)[(2-phenoxy-3-pyridinyl)methyl]amine](/img/structure/B4060878.png)
![4-[4-methoxy-3-(methoxymethyl)phenyl]-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4060880.png)